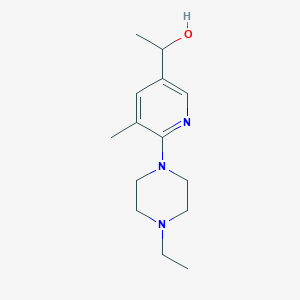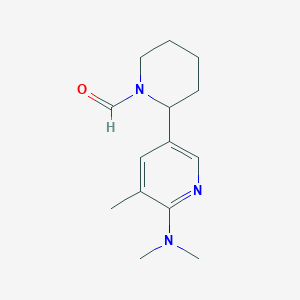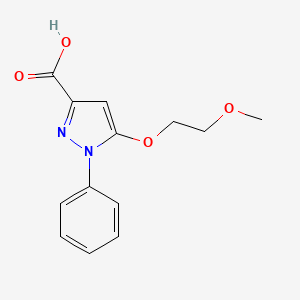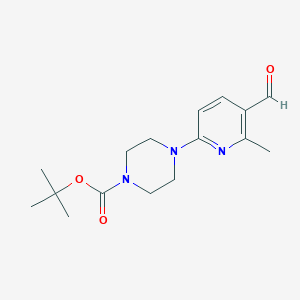
Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-yodo-3-metil-1H-pirazo-1-il)propanoato de etilo es un compuesto orgánico que pertenece a la clase de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en las posiciones 1 y 2. Este compuesto específico se caracteriza por la presencia de un grupo éster de etilo, un átomo de yodo y un grupo metilo unido al anillo de pirazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(4-yodo-3-metil-1H-pirazo-1-il)propanoato de etilo generalmente implica los siguientes pasos:
Formación del anillo de pirazol: El anillo de pirazol se puede sintetizar mediante la reacción de hidracina con un compuesto 1,3-dicarbonílico en condiciones ácidas o básicas.
Esterificación: El paso final implica la esterificación del derivado de pirazol con bromoacetato de etilo en presencia de una base como el carbonato de potasio.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(4-yodo-3-metil-1H-pirazo-1-il)propanoato de etilo puede sufrir varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de yodo se puede reemplazar por otros sustituyentes mediante reacciones de sustitución nucleofílica.
Oxidación y reducción: El compuesto se puede oxidar o reducir en condiciones adecuadas para formar diferentes derivados.
Reacciones de acoplamiento: El compuesto puede participar en reacciones de acoplamiento como el acoplamiento de Suzuki o Heck para formar moléculas más complejas.
Reactivos y condiciones comunes
Sustitución nucleofílica: Se pueden utilizar reactivos como la azida de sodio o el tiocianato de potasio.
Oxidación: Agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Reacciones de acoplamiento: Los catalizadores de paladio y las bases como el carbonato de potasio se utilizan comúnmente.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir derivados azidados o tiocianato, mientras que las reacciones de acoplamiento pueden producir compuestos biarílicos.
Aplicaciones Científicas De Investigación
3-(4-yodo-3-metil-1H-pirazo-1-il)propanoato de etilo tiene varias aplicaciones de investigación científica:
Química medicinal: Se puede utilizar como bloque de construcción para la síntesis de posibles agentes farmacéuticos, incluidos los fármacos antiinflamatorios y anticancerígenos.
Síntesis orgánica: El compuesto sirve como intermedio en la síntesis de moléculas orgánicas más complejas.
Estudios biológicos: Se puede utilizar en estudios para comprender la actividad biológica de los derivados de pirazol.
Ciencia de los materiales: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 3-(4-yodo-3-metil-1H-pirazo-1-il)propanoato de etilo depende de su aplicación específica. En química medicinal, el compuesto puede interactuar con objetivos biológicos como enzimas o receptores, lo que lleva a un efecto terapéutico. El átomo de yodo y el grupo éster pueden desempeñar papeles cruciales en la afinidad de unión y la especificidad del compuesto hacia sus objetivos moleculares.
Comparación Con Compuestos Similares
Compuestos similares
3-(4-yodo-1H-pirazo-1-il)propanoato de metilo: Estructura similar, pero con un grupo éster metilo en lugar de un grupo éster etilo.
3-(4-cloro-3-metil-1H-pirazo-1-il)propanoato de etilo: Estructura similar, pero con un átomo de cloro en lugar de un átomo de yodo.
3-(4-bromo-3-metil-1H-pirazo-1-il)propanoato de etilo: Estructura similar, pero con un átomo de bromo en lugar de un átomo de yodo.
Unicidad
3-(4-yodo-3-metil-1H-pirazo-1-il)propanoato de etilo es único debido a la presencia del átomo de yodo, que puede influir significativamente en su reactividad y actividad biológica. El átomo de yodo puede participar en interacciones específicas que no son posibles con otros halógenos, lo que hace que este compuesto sea particularmente valioso en ciertas aplicaciones.
Propiedades
Fórmula molecular |
C9H13IN2O2 |
|---|---|
Peso molecular |
308.12 g/mol |
Nombre IUPAC |
ethyl 3-(4-iodo-3-methylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C9H13IN2O2/c1-3-14-9(13)4-5-12-6-8(10)7(2)11-12/h6H,3-5H2,1-2H3 |
Clave InChI |
WTXHABNPVYPSER-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCN1C=C(C(=N1)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide](/img/structure/B11806908.png)

![N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine](/img/structure/B11806913.png)
![4-(2-Chlorophenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11806918.png)





